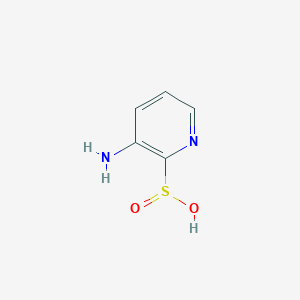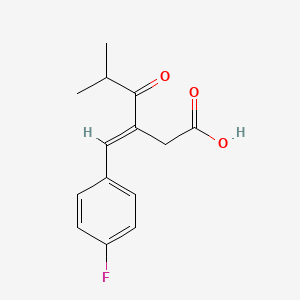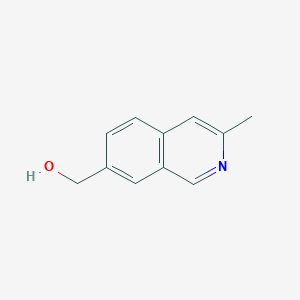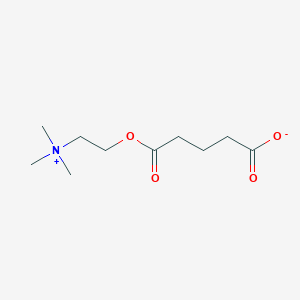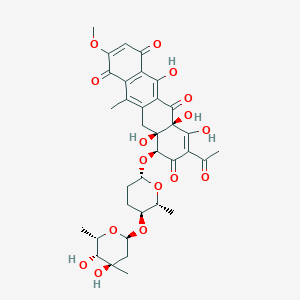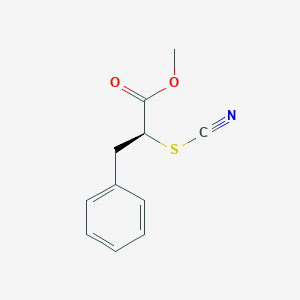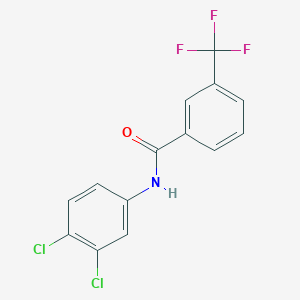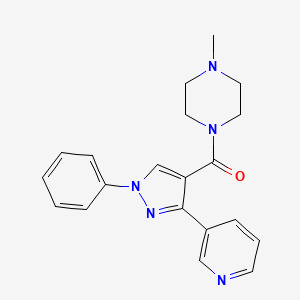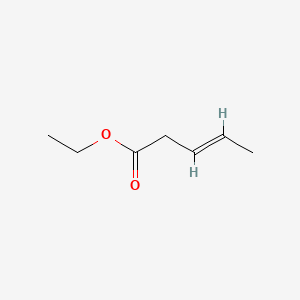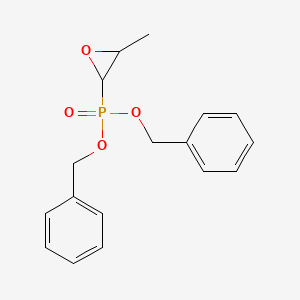
Dibenzyl (3-methyloxiran-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (3-methyloxiran-2-yl)phosphonate: is a chemical compound with the molecular formula C17H19O4P. It is a phosphonate ester containing an oxirane (epoxide) ring, which makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl (3-methyloxiran-2-yl)phosphonate can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This method uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can lead to diols, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Dibenzyl (3-methyloxiran-2-yl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of natural biological molecules .
Medicine: Phosphonate derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which dibenzyl (3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in enzymes or other proteins, thereby inhibiting their activity . The phosphonate group can also mimic phosphate groups in biological systems, allowing it to interfere with metabolic pathways .
Comparación Con Compuestos Similares
Fosfomycin: A phosphonate antibiotic with a similar epoxide ring structure.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Another phosphonate derivative with antimicrobial properties.
Uniqueness: Dibenzyl (3-methyloxiran-2-yl)phosphonate is unique due to its specific combination of an epoxide ring and phosphonate ester, which provides a distinct reactivity profile and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C17H19O4P |
|---|---|
Peso molecular |
318.30 g/mol |
Nombre IUPAC |
2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
Clave InChI |
JWFQBECSAMRLNS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
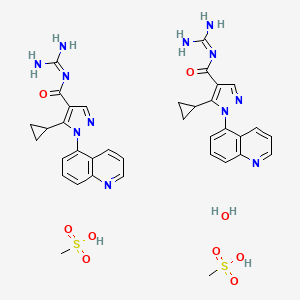
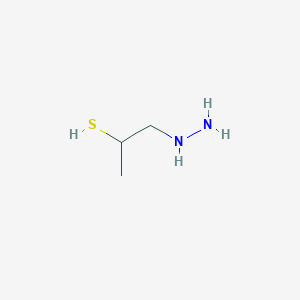
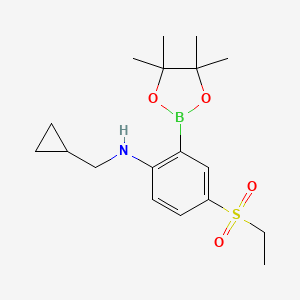
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
